N-(4-methylphenyl)-1H-benzimidazol-2-amine
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Overview
Description
(1H-Benzoimidazol-2-yl)-p-tolyl-amine is a heterocyclic aromatic compound that features a benzimidazole ring fused with a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzoimidazol-2-yl)-p-tolyl-amine typically involves the condensation of o-phenylenediamine with p-tolualdehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of (1H-Benzoimidazol-2-yl)-p-tolyl-amine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through crystallization and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions: (1H-Benzoimidazol-2-yl)-p-tolyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry: (1H-Benzoimidazol-2-yl)-p-tolyl-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiparasitic agent. It has shown promising activity against various bacterial and parasitic infections .
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. It is also explored as a lead compound for the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, (1H-Benzoimidazol-2-yl)-p-tolyl-amine is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of (1H-Benzoimidazol-2-yl)-p-tolyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in DNA replication and repair.
Receptors: Modulation of G-protein coupled receptors and ion channels.
Pathways: Interference with signaling pathways such as MAPK/ERK and PI3K/Akt.
Comparison with Similar Compounds
Benzimidazole: A parent compound with a similar structure but lacking the p-tolyl group.
2-Aminobenzimidazole: A derivative with an amino group at the 2-position.
Benzimidazole-2-thione: A sulfur-containing analog with distinct chemical properties.
Uniqueness: (1H-Benzoimidazol-2-yl)-p-tolyl-amine is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric effects. This modification enhances its biological activity and makes it a valuable scaffold for drug development and materials science .
Properties
Molecular Formula |
C14H13N3 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H13N3/c1-10-6-8-11(9-7-10)15-14-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3,(H2,15,16,17) |
InChI Key |
NBVROPPDPDWKLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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